Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate
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Overview
Description
Chlorophyll b is a green pigment found in plants, algae, and cyanobacteria. It plays a crucial role in photosynthesis, the process by which organisms convert light energy into chemical energy. Unlike its counterpart, chlorophyll a, chlorophyll b primarily absorbs blue light, enhancing the overall efficiency of photosynthesis. Its chemical structure includes a long hydrocarbon tail and a central magnesium ion (Mg²⁺) coordinated with a porphyrin ring .
Preparation Methods
Synthetic Routes:
Chlorophyll b biosynthesis involves several enzymes and pathways. It is derived from glutamate and shares a branched pathway with heme and siroheme. The exact steps vary among organisms, but they generally include modifications of the tetrapyrrole precursor .
Industrial Production:
Chlorophyll b is not directly produced industrially. Instead, it occurs naturally in plants and algae. Researchers focus on understanding its biosynthesis and optimizing conditions for growth and pigment accumulation.
Chemical Reactions Analysis
Chlorophyll b participates in various reactions:
Light Absorption: Chlorophyll b absorbs blue light (around 455-470 nm) and transfers energy to chlorophyll a.
Photosynthesis: It captures light energy during the light-dependent reactions, leading to the production of ATP and NADPH.
Accessory Pigment: Chlorophyll b expands the range of wavelengths absorbed, especially in shade-adapted chloroplasts, where it complements chlorophyll a.
Scientific Research Applications
Chlorophyll b’s applications extend beyond photosynthesis:
Biological Research: It serves as a marker for studying photosynthetic processes and light-harvesting complexes.
Nutrition and Health: Some studies explore its potential health benefits, although more research is needed.
Environmental Monitoring: Chlorophyll b levels indicate water quality and algal blooms.
Mechanism of Action
Chlorophyll b differs from chlorophyll a in its absorption spectrum and solubility. While chlorophyll a absorbs red and blue light, chlorophyll b primarily absorbs blue light. Their coordinated roles optimize photosynthesis in diverse environments.
Comparison with Similar Compounds
Chlorophyll a: The primary photosynthetic pigment, absorbing red and blue light.
Carotenoids: Accessory pigments that protect against excess light and enhance photosynthesis.
Properties
IUPAC Name |
magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLKMRUEVOYOOZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Mg+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70MgN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.